Pent-3-ynal

Catalog No.
S8177342
CAS No.
M.F
C5H6O
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-3-ynal

Product Name

Pent-3-ynal

IUPAC Name

pent-3-ynal

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3

InChI Key

DAOZJOUHJZWTAG-UHFFFAOYSA-N

SMILES

CC#CCC=O

Canonical SMILES

CC#CCC=O

Pent-3-ynal is an organic compound with the molecular formula C5H6O\text{C}_5\text{H}_6\text{O}. It is classified as an aldehyde, characterized by the presence of a triple bond between the third and fourth carbon atoms in its five-carbon chain. This unique structure imparts notable reactivity due to the combination of the aldehyde group and the alkyne functionality, making Pent-3-ynal a valuable intermediate in various organic synthesis applications.

Due to its functional groups:

  • Oxidation: It can be oxidized to form pent-3-ynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to pent-3-yn-1-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Pent-3-ynal can undergo nucleophilic addition reactions, particularly with Grignard reagents, leading to the formation of secondary alcohols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Grignard reagents in dry ether.

Major Products Formed

  • From Oxidation: Pent-3-ynoic acid.
  • From Reduction: Pent-3-yn-1-ol.
  • From Substitution: Secondary alcohols.

Pent-3-ynal exhibits significant biological activity, particularly due to its reactive aldehyde group. It can interact with various biomolecules, potentially leading to enzyme inhibition or modification of protein functions. Research indicates that compounds with similar structures may exhibit antimicrobial properties and influence apoptosis in cancer cells. Thus, Pent-3-ynal is being explored for its potential applications in medicinal chemistry and biochemistry.

Pent-3-ynal can be synthesized through several methods:

  • Partial Oxidation of Pent-3-yne: This method utilizes mild oxidizing agents to convert pent-3-yne into pent-3-ynal.
  • Hydroformylation of But-2-yne: This involves reacting but-2-yne with carbon monoxide and hydrogen in the presence of a catalyst (often rhodium-based) under high pressure and temperature conditions, followed by selective hydrogenation.
  • Distillation and Purification: Post-synthesis, purification techniques such as distillation are employed to isolate the desired product.

Pent-3-ynal has diverse applications across various fields:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is useful in studies involving enzyme-catalyzed reactions due to its reactivity.

Medicine: Research is ongoing into its potential as a precursor for bioactive molecules.

Industry: It is utilized in the production of fine chemicals and as a building block in polymer chemistry.

The interaction studies of Pent-3-ynal focus on its reactivity with nucleophiles, particularly due to its aldehyde group. In biological systems, it can form covalent bonds with proteins, which may lead to functional modifications that affect enzyme activity or protein interactions. This reactivity is crucial for understanding its biological mechanisms and therapeutic potential.

Several compounds share structural similarities with Pent-3-ynal, each exhibiting unique properties:

CompoundMolecular FormulaKey Features
Pent-2-ynalC5H6O\text{C}_5\text{H}_6\text{O}Triple bond between second and third carbon; terminal aldehyde group.
PentanalC5H10O\text{C}_5\text{H}_{10}\text{O}Saturated aldehyde; lacks triple bond.
Pent-3-yneC5H6\text{C}_5\text{H}_6Alkyne without an aldehyde group; different reactivity profile.
But-2-yneC4H6\text{C}_4\text{H}_6One less carbon; simpler structure compared to Pent-3-yne.
Hex-2-ynalC6H10O\text{C}_6\text{H}_{10}\text{O}One more carbon; longer chain with similar functional groups.

Uniqueness

Pent-3-ynal's uniqueness lies in its combination of both an aldehyde group and a triple bond within the same molecule, providing distinct reactivity patterns that differentiate it from its analogs. This dual functionality enhances its utility as an intermediate in organic synthesis and pharmaceutical development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

82.041864811 g/mol

Monoisotopic Mass

82.041864811 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-02-18

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